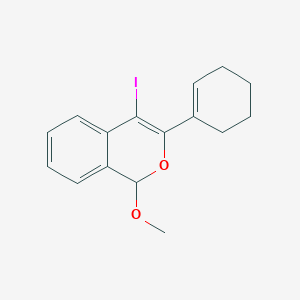
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a benzopyran core and introduce the cyclohexenyl, iodo, and methoxy groups through a series of reactions. These reactions may include:
Cyclohexenyl Group Introduction: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, forming the cyclohexenyl ring.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-: Lacks the methoxy group, which may affect its reactivity and biological activity.
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-methoxy-: Lacks the iodine atom, which may influence its chemical properties and applications.
Uniqueness
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- is unique due to the presence of both the iodine atom and the methoxy group
Properties
CAS No. |
587882-47-1 |
|---|---|
Molecular Formula |
C16H17IO2 |
Molecular Weight |
368.21 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-4-iodo-1-methoxy-1H-isochromene |
InChI |
InChI=1S/C16H17IO2/c1-18-16-13-10-6-5-9-12(13)14(17)15(19-16)11-7-3-2-4-8-11/h5-7,9-10,16H,2-4,8H2,1H3 |
InChI Key |
WVAIJGBECQOLCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=CC=CC=C2C(=C(O1)C3=CCCCC3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
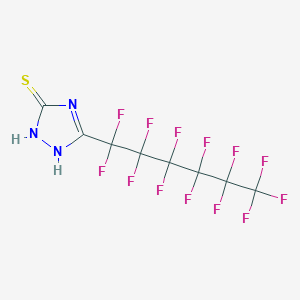
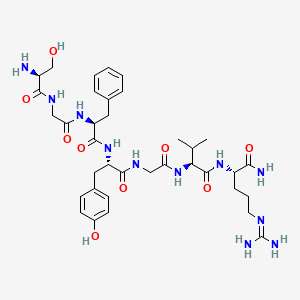
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
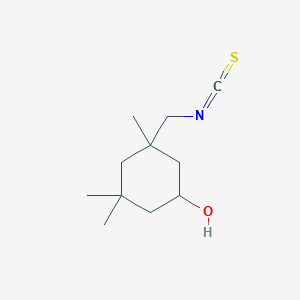
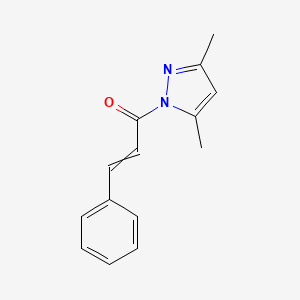
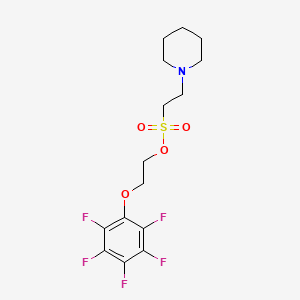

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
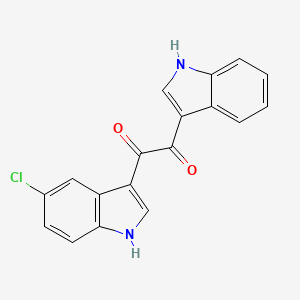
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
